N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide
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Overview
Description
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a piperazine ring, and an ethanesulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a piperazine derivative with an ethanesulfonyl chloride in the presence of a base to form the ethanesulfonyl piperazine intermediate. This intermediate is then reacted with a cyanoacetate derivative under controlled conditions to introduce the cyano group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and ethanesulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring can also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Cyano compounds: Molecules containing cyano groups with varying chemical structures.
Sulfonyl compounds: Compounds with sulfonyl groups attached to different organic frameworks.
Uniqueness
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide is unique due to the combination of its cyano, ethanesulfonyl, and piperazine moieties.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(4-ethylsulfonylpiperazin-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-5-21(19,20)17-8-6-16(7-9-17)10-12(18)15(4)13(2,3)11-14/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFBLUUIYBXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC(=O)N(C)C(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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